molecular formula C17H13BrFN3O2 B4642972 N-(4-bromo-2-fluorophenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide

N-(4-bromo-2-fluorophenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide

Cat. No. B4642972
M. Wt: 390.2 g/mol
InChI Key: YRJOZBZLALCKAF-UHFFFAOYSA-N
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Description

The compound belongs to the class of pyrazole carboxamides, which are notable for their diverse chemical and biological properties. Pyrazole derivatives have been synthesized and studied for their potential applications across various fields of chemistry and biology. The synthesis and characterization of such compounds often involve nucleophilic substitution reactions, crystal structure analysis, and evaluation of their biological activities.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves nucleophilic displacement reactions, where bromide in the pyrazole ring can be replaced with fluorine or other substituents to generate novel compounds. For example, Katoch-Rouse and Horti (2003) demonstrated the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, showcasing the feasibility of nucleophilic displacement with [18F]fluoride on a bromopyrazole ring (Katoch-Rouse & Horti, 2003).

Molecular Structure Analysis

The crystal structure and molecular geometry of pyrazole derivatives can be determined using single crystal X-ray diffraction, supported by IR, NMR, and mass spectral data. Jasinski et al. (2012) conducted such an analysis on pyrazoline derivatives, revealing insights into their crystal packing stabilized by various intermolecular interactions (Jasinski et al., 2012).

Chemical Reactions and Properties

Pyrazole derivatives undergo a variety of chemical reactions, including the reaction of pyrazole carbonyl chloride with phenylhydroxyamines to synthesize novel compounds with potential insecticidal and fungicidal activities, as explored by Zhu et al. (2014) (Zhu et al., 2014).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as thermal stability and solubility, are crucial for their practical applications. Kumara et al. (2018) synthesized a novel pyrazole derivative and conducted thermal stability analysis, revealing the compound's stability up to 190°C (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and potential biological activities, are central to the application of pyrazole derivatives. Ahsan et al. (2018) synthesized a series of pyrazole-1-carboxamide analogues and evaluated their cytotoxicity against breast cancer cell lines, demonstrating the potential anticancer activity of these compounds (Ahsan et al., 2018).

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1-(phenoxymethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrFN3O2/c18-12-6-7-15(14(19)10-12)20-17(23)16-8-9-22(21-16)11-24-13-4-2-1-3-5-13/h1-10H,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJOZBZLALCKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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